3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N5O/c20-15-7-3-13(4-8-15)10-28-17-16(25-26-28)18(29)27(11-24-17)9-12-1-5-14(6-2-12)19(21,22)23/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTVQAWYDRORLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and triazolopyrimidine precursors. Common reaction conditions may involve:
Catalysts: Palladium or copper catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane or dimethylformamide.
Temperature: Reactions may be carried out at elevated temperatures (50-150°C).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification techniques: Such as crystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
“3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, compounds containing triazole moieties have been shown to inhibit various cancer cell lines effectively. A study highlighted the synthesis of triazole-pyrimidine hybrids that demonstrated significant cytotoxicity against multiple cancer cell lines, including HT-29 and MKN-45, with IC50 values as low as 0.08 μM . The incorporation of electron-withdrawing groups like trifluoromethyl enhances antitumor activity by improving binding affinity to target proteins.
Antimicrobial Properties
The antimicrobial potential of triazole derivatives has been extensively documented. Studies have reported that compounds similar to 3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit activity against a range of bacterial strains. For example, quinolone-triazole hybrids have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Recent studies have identified novel triazole derivatives with potent antifungal activity against strains such as Candida albicans and Aspergillus flavus. The most active compounds demonstrated MIC values significantly lower than standard antifungal agents like fluconazole . This suggests that 3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one could be a candidate for further development in antifungal therapies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of triazole derivatives. Modifications to the phenyl rings and the introduction of electron-withdrawing groups such as trifluoromethyl have been shown to enhance biological activity. For instance:
- Fluoro and trifluoromethyl substitutions increase lipophilicity and improve cellular uptake.
- Alkyl or aryl substitutions can modulate receptor interactions and improve selectivity towards specific targets.
Case Study 1: Antitumor Activity
A recent investigation into a series of triazolo-pyrimidine derivatives revealed that specific substitutions led to enhanced inhibition of c-Met kinase activity (IC50 = 11.77 μM), demonstrating potential for targeted cancer therapy .
Case Study 2: Broad-Spectrum Antimicrobial Activity
Another study evaluated a library of triazole compounds against various pathogens and found that certain derivatives exhibited broad-spectrum antimicrobial activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of “3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Substituent Effects on Activity
- Position 3 Substitutions: The 4-fluorophenylmethyl group in the target compound contrasts with meta-substituted aryl groups (e.g., Compound 2) . Fluorine’s electronegativity may enhance target binding, as seen in its lower EC₅₀ (0.8 µM) compared to non-fluorinated analogs .
- Position 6 Substitutions : The 4-(trifluoromethyl)phenylmethyl group distinguishes the target compound from derivatives with simpler alkyl or aryl groups (e.g., BF23689’s phenylethyl chain) . The trifluoromethyl group likely improves lipophilicity (clogP ~3.5), aiding cellular uptake .
Mechanism and Resistance Profile
The target compound inhibits CHIKV nsP1, a mechanism shared by the MADTP series .
Toxicity and Selectivity
3-Substituted derivatives (e.g., target compound) exhibit lower cytotoxicity (CC₅₀ > 50 µM) compared to 2-substituted analogs like 3n, which showed activity at concentrations toxic to host cells (>4 µg/mL) . This positions the target compound as a safer candidate for therapeutic development.
Biological Activity
The compound 3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article examines its pharmacological potential, focusing on its mechanisms of action, biological efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a triazolo-pyrimidine core with fluorinated phenyl substituents, contributing to its unique chemical properties. The presence of trifluoromethyl and fluorophenyl groups enhances lipophilicity and may influence receptor binding affinity.
Antifungal Activity
Research has indicated that compounds containing a triazole moiety exhibit significant antifungal properties. For instance, studies have shown that derivatives with similar structures demonstrate potent activity against Candida albicans and Cryptococcus neoformans . The SAR analysis suggests that modifications at the phenyl rings can enhance antifungal efficacy.
| Compound | Activity Against C. albicans | Activity Against C. neoformans |
|---|---|---|
| Triazole Derivative A | High (IC50 < 1 µg/mL) | Moderate (IC50 5 µg/mL) |
| Triazole Derivative B | Moderate (IC50 2 µg/mL) | High (IC50 < 1 µg/mL) |
Anticancer Potential
The compound has been evaluated for its anticancer properties through various in vitro assays. A study highlighted its ability to inhibit cancer cell proliferation in multicellular spheroids, showcasing its potential as a therapeutic agent against solid tumors . The mechanism appears to involve the modulation of protein kinase activity, which is crucial for cell cycle regulation.
P2Y Receptor Modulation
The compound's interaction with P2Y receptors has also been investigated. It has been shown to act as an antagonist at the P2Y14 receptor with an IC50 value of approximately 6 nM, indicating strong binding affinity . This receptor modulation suggests potential applications in treating conditions related to abnormal cellular proliferation and inflammation.
Case Studies
- Antifungal Efficacy : In a comparative study, several triazole derivatives were tested for antifungal activity. The compound demonstrated superior efficacy compared to traditional antifungals in specific strains of fungi.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that it induces apoptosis through caspase activation.
Structure-Activity Relationship (SAR)
The SAR analysis shows that modifications on the triazole ring and phenyl substituents are critical for enhancing biological activity. For example:
- Fluorination : The presence of fluorine atoms increases electron-withdrawing effects, improving receptor binding.
- Phenyl Substituents : Varying the substitution pattern on the phenyl rings alters lipophilicity and steric hindrance, affecting overall potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
